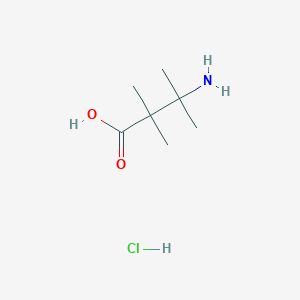
3-Amino-2,2,3-trimethylbutanoic acid hydrochloride
Descripción general
Descripción
3-Amino-2,2,3-trimethylbutanoic acid hydrochloride is a compound with the CAS Number: 17072-53-6 . It has a molecular weight of 181.66 and is a powder in physical form . It is also known as β-alanine, a non-proteinogenic amino acid.
Synthesis Analysis
3-Amino-2,2,3-trimethylbutanoic acid can be synthesized or prepared through chemical reactions . A common method of preparation is through the amination of 2,2-dimethylpropionic acid or its derivatives .Molecular Structure Analysis
The IUPAC name of this compound is 3-amino-2,2,3-trimethylbutanoic acid hydrochloride . The InChI code is 1S/C7H15NO2.ClH/c1-6(2,5(9)10)7(3,4)8;/h8H2,1-4H3,(H,9,10);1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride are not mentioned in the search results, it’s worth noting that it contains amino and carboxyl functional groups, making it a type of amino acid . It is stable under neutral or alkaline conditions but may hydrolyze under acidic conditions .Physical And Chemical Properties Analysis
3-Amino-2,2,3-trimethylbutanoic acid is a colorless crystalline solid . It is soluble in water and other polar solvents . Its melting point is 168-170 degrees Celsius .Aplicaciones Científicas De Investigación
Enzymatic Synthesis
- 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride has been utilized in enzymatic synthesis. Lipase-catalyzed enantiomer separation of related compounds has been explored for the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, showcasing its potential in chiral chemistry (Kamal, Khanna, & Krishnaji, 2007).
Reactivity for Derivative Formation
- Its reactivity has been exploited for the preparation of tetrazole-containing derivatives. This is significant as it demonstrates its versatility in forming complex molecules with potential biological activities (Putis, Shuvalova, & Ostrovskii, 2008).
Synthesis of Disubstituted Amino Acids
- 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride plays a role in the synthesis of disubstituted aminobutyric acids. This indicates its importance in the production of pharmacologically active substances (Vasil'eva et al., 2016).
Application in Stereoselective Synthesis
- The compound has been used in the stereoselective synthesis of β-hydroxy-α-amino acids. This underscores its utility in creating specific chiral molecules for various applications (Davies et al., 2013).
Vibrational Spectra Studies
- Research involving the study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, a related compound, helps in understanding the structural and electronic properties, which could be relevant for materials science and molecular engineering (Yalagi, 2022).
Use in Organic Synthesis
- The chemical is instrumental in the synthesis of various 3-alkyl-4-aminobutanoic acids. This application is crucial in organic chemistry for creating a range of bioactive compounds (Andruszkiewicz & Silverman, 1989).
Structural Analysis
- It has been used in the structural elucidation of chiral amino acids. X-ray diffraction techniques on derivatives have provided insights into molecular configurations, essential in drug design and development (Qian et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
3-amino-2,2,3-trimethylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2,5(9)10)7(3,4)8;/h8H2,1-4H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORUWKHRAYSVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2,3-trimethylbutanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



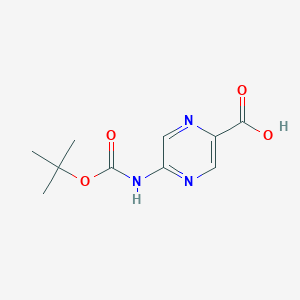



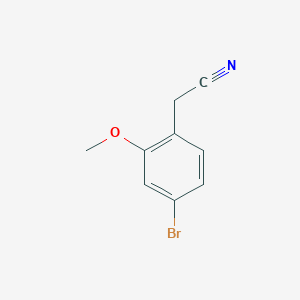


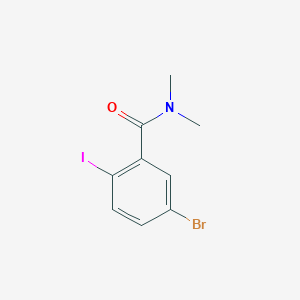


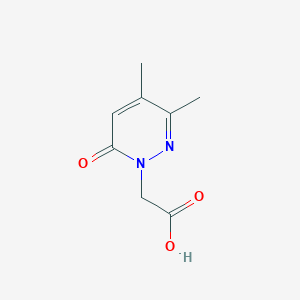
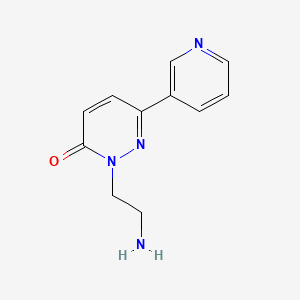
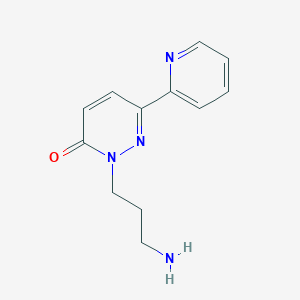
![7-Methyl-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B1523304.png)